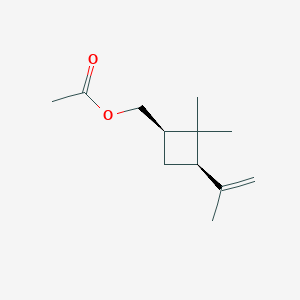
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclobutane ring, which is substituted with dimethyl and isopropenyl groups, and an acetate ester functional group. Its molecular formula is C12H20O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate typically involves the esterification of the corresponding alcohol, (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol, with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- cis-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate
- Dihydrocarveol acetate
- Menthyl acetate
Uniqueness
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1R,3R)-2,2-dimethyl-3-prop-1-en-2-ylcyclobutyl]methyl acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-10(12(11,4)5)7-14-9(3)13/h10-11H,1,6-7H2,2-5H3/t10-,11+/m0/s1 |
InChI Key |
XUCVWTVHEYSKFF-WDEREUQCSA-N |
Isomeric SMILES |
CC(=C)[C@H]1C[C@H](C1(C)C)COC(=O)C |
Canonical SMILES |
CC(=C)C1CC(C1(C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















